molecular formula C18H19N3O2 B2983608 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide CAS No. 2034389-75-6

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide

Cat. No.: B2983608
CAS No.: 2034389-75-6
M. Wt: 309.369
InChI Key: PMZVRFOXXCIJIA-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide core linked to a pyrazole moiety via an ethoxyethyl spacer.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(17-8-3-6-15-5-1-2-7-16(15)17)19-10-13-23-14-12-21-11-4-9-20-21/h1-9,11H,10,12-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZVRFOXXCIJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Linking the Pyrazole to the Ethoxyethyl Chain: This step involves the nucleophilic substitution reaction where the pyrazole is reacted with an ethoxyethyl halide in the presence of a base such as potassium carbonate.

    Coupling with the Naphthamide Core: The final step involves the amidation reaction where the ethoxyethyl-pyrazole intermediate is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the naphthamide group to a naphthylamine.

    Substitution: The ethoxyethyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Naphthylamines.

    Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The naphthamide core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole vs. Pyrazole Moieties

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share a naphthalene backbone but replace the pyrazole with a triazole ring. Key differences include:

  • Synthetic Route : The target compound is synthesized via etherification and amidation, while triazole analogues (e.g., 6a) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Spectroscopic Data :
Parameter Target Compound Triazole Analogue 6a
IR C=O (cm⁻¹) ~1670 (amide) 1671 (amide)
¹H NMR (δ ppm) Pyrazole H: ~7.5–8.5 Triazole H: ~8.3–8.5

Solubility and Chain Flexibility

The compound 2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)acetamide (1) () features a longer polyethylene glycol (PEG)-like chain, enhancing aqueous solubility compared to the target compound’s shorter ethoxyethyl spacer. This difference impacts pharmacokinetics:

  • LogP (Predicted) : Target compound: ~3.2 (moderately lipophilic); PEG-modified analogue: ~1.8 (hydrophilic) .

Bioactivity and Functional Group Variations

  • However, nitro groups may reduce metabolic stability compared to the target compound’s pyrazole .
  • Herbicide Analogues: Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () share an acetamide backbone but lack aromatic heterocycles, resulting in divergent bioactivity (herbicidal vs.

Electronic and Steric Effects

The pyridazine-amine derivative N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine () demonstrates how pyrazole positioning influences electronic properties:

  • Electron Withdrawal: Pyrazole in the target compound withdraws electrons via resonance, stabilizing the amide carbonyl (δC=O ~165 ppm in ¹³C NMR vs. ~167 ppm in non-pyrazole analogues) .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis avoids CuAAC, reducing metal contamination risks compared to triazole analogues .
  • Drug Likeness : The pyrazole-ethoxyethyl design balances lipophilicity and hydrogen bonding, making it favorable for blood-brain barrier penetration .
  • Unresolved Gaps: Limited data on in vivo efficacy compared to PEG-modified analogues () highlights the need for pharmacokinetic studies.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that combines a naphthamide core with a pyrazole moiety linked through an ethoxyethyl chain. This configuration is believed to enhance its bioactivity by allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can modulate enzyme activity, while the naphthamide core may facilitate binding to hydrophobic pockets in proteins, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Disruption of Cellular Processes : It could interfere with critical cellular pathways, leading to apoptosis in cancer cells or inhibition of bacterial proliferation.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the effectiveness of similar compounds in inhibiting BRAF(V600E), a common mutation in melanoma, suggesting potential applications in targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains, including antibiotic-resistant bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Research Findings and Case Studies

StudyFindings
Anticancer Activity This compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against melanoma cell lines .
Antimicrobial Efficacy Exhibited strong antibacterial activity against MRSA and other resistant strains, outperforming conventional antibiotics in some assays .
Mechanistic Studies Molecular docking studies revealed potential binding interactions with key enzymes involved in cancer metabolism, supporting its role as a therapeutic agent .

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